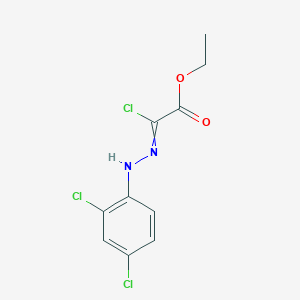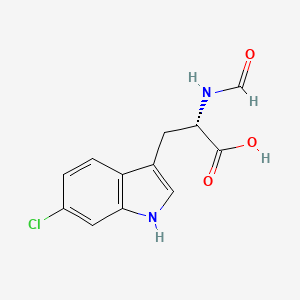
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate
描述
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiazole ring system, which is a fused ring structure containing both benzene and thiazole rings. This unique structure imparts significant chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate typically involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the benzothiazole ring. The reaction can be summarized as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with acetic anhydride in the presence of a catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
化学反应分析
Types of Reactions
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
相似化合物的比较
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its anti-tubercular activity.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Nitrobenzothiazole: Studied for its anti-cancer properties.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C9H8N2O4S2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC 名称 |
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C9H8N2O4S2/c1-5(12)15-6-2-3-7-8(4-6)16-9(11-7)17(10,13)14/h2-4H,1H3,(H2,10,13,14) |
InChI 键 |
ONLKWCLNLGKXRT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3-[2-(bromomethyl)phenyl]prop-2-enoate](/img/structure/B8569744.png)


![Benzene, [(2-chloro-1,1,2-trifluoroethyl)thio]-](/img/structure/B8569775.png)




